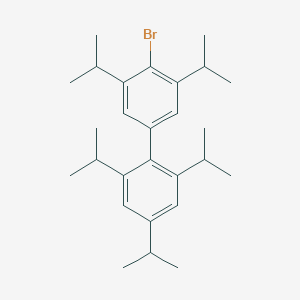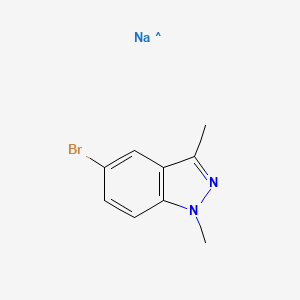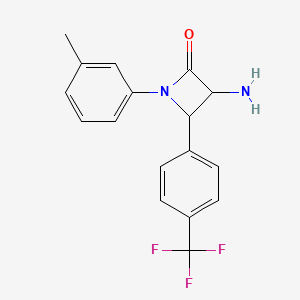
4'-Bromo-2,3',4,5',6-pentaisopropyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with bromine and multiple isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The isopropyl groups can be oxidized to form corresponding alcohols or ketones. Reduction reactions can also modify the biphenyl core.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can produce alcohols, ketones, or reduced biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential biological activity and use in drug development.
Catalysis: May serve as a ligand or catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In catalysis, it may interact with metal centers to facilitate chemical reactions. The molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the isopropyl groups, making it less sterically hindered.
2,3’,4,5’,6-Pentaisopropyl-1,1’-biphenyl: Similar structure but without the bromine atom.
4-Bromo-2,3’,4,5’,6-pentamethyl-1,1’-biphenyl: Substituted with methyl groups instead of isopropyl groups.
Uniqueness
4’-Bromo-2,3’,4,5’,6-pentaisopropyl-1,1’-biphenyl is unique due to the combination of bromine and multiple isopropyl groups, which can influence its reactivity and physical properties. The steric hindrance provided by the isopropyl groups can affect its behavior in chemical reactions, making it distinct from other biphenyl derivatives.
Eigenschaften
Molekularformel |
C27H39Br |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
2-bromo-1,3-di(propan-2-yl)-5-[2,4,6-tri(propan-2-yl)phenyl]benzene |
InChI |
InChI=1S/C27H39Br/c1-15(2)20-11-22(16(3)4)26(23(12-20)17(5)6)21-13-24(18(7)8)27(28)25(14-21)19(9)10/h11-19H,1-10H3 |
InChI-Schlüssel |
PHCPOABGTFPKGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=C(C(=C2)C(C)C)Br)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)

![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)

![8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14785748.png)
![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)




![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)

